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Compound of Interest |

2-(3-Chloro-4-
Compound Name:
methylphenyl)benzonitrile

CAS No.: 442670-45-3

Cat. No.: B1357055

. J

Part 1: Executive Summary & Physicochemical
Profile

2-(3-Chloro-4-methylphenyl)benzonitrile is a halogenated biaryl nitrile used primarily as a
building block in the synthesis of angiotensin Il receptor antagonists (sartans) and as a scaffold
in medicinal chemistry for structure-activity relationship (SAR) studies. Its presence is often
monitored as a critical process impurity during the manufacture of 4'-methyl-2-
biphenylcarbonitrile (OTBN), a key precursor for Valsartan, Irbesartan, and Losartan.

Chemical Identity
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Property Detail

IUPAC Name 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile
Common Name 2-(3-Chloro-4-methylphenyl)benzonitrile

CAS Registry Number 442670-45-3

Molecular Formula C14H10CIN

Molecular Weight 227.69 g/mol

SMILES Cclccce(cclCl)c2ceeccc2C#N

InChl Key AAJAXMNFOFJPKC-UHFFFAOYSA-N

Physical Properties

The melting point is a critical quality attribute (CQA) for solid-state characterization and purity

assessment.

Parameter Value /| Observation Source/Notes
Experimental range (Combi-
Blocks SDS); broad range

Melting Point 90 — 100 °C suggests potential for
polymorphism or variable
purity in technical grades.

Physical State Solid (Crystalline powder) Off-white to pale yellow.

- Soluble in DMSO, Methanol, )
Solubility Insoluble in water.[1]
DCM, Ethyl Acetate.

Distinct from OTBN (RT shifts

Purity Marker HPLC Retention Time (RT) o
due to ClI substitution).

Part 2: Synthesis & Reaction Mechanism|[2]

The most robust route for synthesizing 2-(3-Chloro-4-methylphenyl)benzonitrile is the
Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high specificity and yield,
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minimizing the formation of homocoupling byproducts.

Synthetic Pathway (Suzuki Coupling)

The reaction involves the coupling of 2-chlorobenzonitrile (or 2-bromobenzonitrile) with 3-
chloro-4-methylphenylboronic acid catalyzed by a Palladium(0) complex.

Reaction Scheme:

Mechanism & Workflow Diagram

The following diagram illustrates the catalytic cycle and the specific formation of the target
biaryl system.
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Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 2-(3-Chloro-4-
methylphenyl)benzonitrile.

Experimental Protocol (Step-by-Step)

Objective: Synthesize 10 g of 2-(3-Chloro-4-methylphenyl)benzonitrile.

+ Reagent Preparation:
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o Charge a 500 mL 3-neck round-bottom flask with 2-chlorobenzonitrile (1.0 eq, 43.6 mmol)
and 3-chloro-4-methylphenylboronic acid (1.1 eq, 48.0 mmol).

o Add solvent system: Toluene (150 mL) and Ethanol (50 mL).
o Add 2M aq.

(3.0 eq, 130 mmol).

Degassing (Critical Step):

o Sparge the biphasic mixture with Nitrogen or Argon for 30 minutes to remove dissolved
oxygen (prevents Pd oxidation and homocoupling).

Catalysis:
o Add
(3-5 mol%) under a positive pressure of inert gas.
Reaction:
o Heat to reflux (
) for 12—16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1]
Work-up:
o Cool to room temperature. Filter through a Celite pad to remove Palladium black.

o Separate phases.[1][2] Extract the aqueous layer with Ethyl Acetate (

).

o Combine organic layers, wash with brine, and dry over anhydrous

Purification:
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o Concentrate under reduced pressure.[1]
o Recrystallization: Dissolve crude solid in hot Ethanol or Isopropanol. Cool slowly to

to induce crystallization.

o Yield: Expected yield 85-92%.

Part 3: Characterization & Impurity Profiling

Accurate identification relies on spectroscopic signatures that differentiate this compound from
its non-chlorinated analog (OTBN).

Spectroscopic Data

] Expected Signal / L
Technique o Significance
Characteristic

The methyl singlet is distinct.
2.45 (s, 3H, The aromatic region shows
splitting patterns consistent
with 1,2-disubstitution (ring A)
and 1,3,4-trisubstitution (ring

1H NMR (400 MHz, CDCI3) )

7.2-7.8 (m, 7H, Ar-H)

B).
Characteristic nitrile
IR Spectroscopy stretch at ]
absorption.
( Chlorine isotope pattern (3:1
Mass Spectrometry (EI/ESI) ratio) confirms the presence of
one Cl atom.
)

Context: Impurity in Sartan Manufacturing

This compound is a Process-Related Impurity in the synthesis of Valsartan and Losartan.

» Origin: It arises if the starting material 4-methylphenylboronic acid is contaminated with 3-
chloro-4-methylphenylboronic acid.
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e Impact: The chlorine atom at the 3'-position persists through the subsequent tetrazole
formation steps, leading to a chlorinated drug substance impurity (e.g., "Chloro-Valsartan™).

o Control Strategy: The melting point (

) is significantly higher than OTBN (

), allowing for potential rejection during crystallization if levels are high, though
chromatographic separation is preferred.

Part 4: Safety & Handling

e GHS Classification: Warning.[2][3] Harmful if swallowed (H302), Causes skin irritation
(H315), Causes serious eye irritation (H319).

» Handling: Use in a fume hood.[1] Avoid dust formation.[1][4]
o Storage: Store at room temperature (

) in a dry, well-ventilated place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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